molecular formula C6H10O2 B13345544 7-Oxabicyclo[4.1.0]heptan-3-ol CAS No. 2461-22-5

7-Oxabicyclo[4.1.0]heptan-3-ol

Cat. No.: B13345544
CAS No.: 2461-22-5
M. Wt: 114.14 g/mol
InChI Key: OULAQVCZRNCPNC-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptan-3-ol represents a core structural motif in organic chemistry, specifically a substituted 7-oxabicyclo[4.1.0]heptane. This epoxycyclohexanol framework is of significant interest in synthetic and agricultural chemistry. Recent research highlights its critical role as a key synthetic intermediate in the preparation of cinmethylin, a herbicidal agent that has been re-developed to combat grass weeds that have developed resistance to other herbicide classes . The mechanism of action for cinmethylin, which is derived from this bicyclic scaffold, is attributed to the inhibition of fatty acid thioesterases, a mode of action that differs from other known lipid synthesis inhibitors . This unique mechanism makes derivatives of this compound valuable tools for research into new solutions for resistance management in agriculture. Furthermore, structural analogs of this compound, particularly those with modifications at the C3 position, have been synthesized and shown to exhibit excellent herbicidal activity, underscoring the research value of this chemical scaffold for developing novel agrochemicals . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2461-22-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C6H10O2/c7-4-1-2-5-6(3-4)8-5/h4-7H,1-3H2

InChI Key

OULAQVCZRNCPNC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CC1O

Origin of Product

United States

Preparation Methods

Epoxidation and Baeyer-Villiger Oxidation Pathway

One of the most documented routes involves the epoxidation of suitable precursors followed by Baeyer-Villiger oxidation, leading to the formation of the bicyclic ether core.

  • Starting Material: Cyclohexene derivatives or cyclopentene-based compounds, which are epoxidized to form epoxides.
  • Epoxidation: Achieved using peracids such as meta-chloroperbenzoic acid (m-CPBA). This step introduces an epoxide group onto the cycloalkene, forming a strained three-membered oxygen ring.
  • Oxidation: The epoxide undergoes Baeyer-Villiger oxidation, typically with peracids, transforming ketones or aldehydes into esters or lactones, which rearrange to form the bicyclic ether.

Research Data:

  • A synthesis route was detailed where 2-methyl-3-cyclopenten-1-ol reacts with m-CPBA to form an epoxide, which then undergoes Baeyer-Villiger oxidation to produce the target compound. The process involves solvent choices such as dichloromethane and toluene, with temperature control around 0°C to room temperature to optimize selectivity and yield.

Direct Epoxidation of Unsaturated Alcohols

Another approach involves the direct epoxidation of unsaturated alcohols, such as 2-methyl-3-cyclopenten-1-ol, followed by intramolecular cyclization to form the bicyclic ether.

  • Reaction Conditions: Use of m-CPBA or other peracids in inert solvents like dichloromethane or toluene.
  • Outcome: Formation of epoxides that, upon ring-opening or rearrangement, yield the bicyclic structure.

Research Data:

  • The synthesis of (1S,2S,6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol from 2-methyl-3-cyclopenten-1-ol via epoxidation and subsequent oxidation steps has been documented, emphasizing the importance of temperature control and solvent choice for stereoselectivity.

Advanced Synthetic Strategies

Multi-step Synthesis via Oxidative Cyclization

This method involves initial formation of a cyclopentene derivative, followed by oxidative cyclization to generate the bicyclic ether.

  • Step 1: Epoxidation of a suitable alkene precursor.
  • Step 2: Oxidative rearrangement using oxidants like m-CPBA or hydrogen peroxide in the presence of catalysts.
  • Step 3: Intramolecular cyclization facilitated by acid catalysis or Lewis acids such as BF₃·Et₂O.

Research Data:

  • The process was optimized to favor the formation of the 7-oxabicyclo[4.1.0]heptan-3-ol core with high stereoselectivity, with reaction conditions including toluene as solvent and controlled temperature around 0°C to room temperature.

Enantioselective Synthesis

Enantioselective synthesis involves chiral catalysts or auxiliaries to produce optically active forms of this compound.

  • Chiral Epoxidation: Using chiral peracids or catalysts such as Sharpless epoxidation reagents.
  • Outcome: Enantiomerically enriched products with high stereocontrol, crucial for pharmaceutical applications.

Research Data:

  • Studies have demonstrated the use of chiral catalysts to achieve enantioselectivity in the epoxidation step, with enantiomeric excesses exceeding 70%.

Summary of Preparation Methods

Method Starting Material Key Reagents Key Steps Advantages Limitations
Epoxidation + Baeyer-Villiger oxidation Cycloalkene derivatives m-CPBA, peracids Epoxidation, oxidation, rearrangement High regio- and stereoselectivity Requires multiple steps, sensitive to reaction conditions
Direct epoxidation of unsaturated alcohols 2-methyl-3-cyclopenten-1-ol m-CPBA Epoxidation, intramolecular cyclization Fewer steps, stereocontrol possible Limited substrate scope
Oxidative cyclization Alkene precursor Oxidants, Lewis acids Cyclization via oxidation Good for complex structures Requires precise control of conditions
Enantioselective synthesis Unsaturated alcohols Chiral catalysts Stereoselective epoxidation Produces optically active compounds Cost of chiral catalysts

Notes on Reaction Conditions and Optimization

  • Temperature: Typically maintained between 0°C and 25°C during epoxidation to control selectivity.
  • Solvents: Dichloromethane, toluene, and ethers such as tetrahydrofuran are preferred.
  • Catalysts: Peracids like m-CPBA are standard; Lewis acids (e.g., BF₃·Et₂O) facilitate cyclization.
  • Reaction Time: Usually ranges from 1 to 24 hours, depending on the step.
  • Yield Optimization: Controlled addition of oxidants, proper solvent choice, and temperature regulation are critical.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as 7-Oxabicyclo[4.1.0]heptan-2-one and other substituted bicyclic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The bicyclo[4.1.0]heptane core allows for diverse substitutions, leading to compounds with distinct chemical and biological profiles. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Structural Features Applications/Findings Key Properties
7-Oxabicyclo[4.1.0]heptan-3-ol C₆H₁₀O₂ Hydroxyl group at C3, oxabicyclic core Bioactive component in plant extracts Moderate polarity, hydrogen-bonding capability
4-Azido-7,7-dibromobicyclo[4.1.0]heptan-3-ol C₇H₉N₃OBr₂ Bromine and azido substituents Synthetic intermediate for azide-alkyne cycloaddition reactions High reactivity due to halogen and azide groups
7-Oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptan-3-carboxylate C₁₃H₁₈O₅ Ester-linked bicyclic units Epoxy resin component; causes allergic contact dermatitis High molecular weight, sensitizing potential
6-(3-Hydroxy-1-butenyl)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol C₁₃H₂₂O₃ Branched alkyl chain at C6 Aroma compound in plant extracts Increased lipophilicity, role in fragrance
7-Oxabicyclo[4.1.0]heptan-2-one derivatives C₇H₁₀O₂ Ketone group at C2 Cosmetic fragrances (e.g., 6-methyl-3-isopropyl variant) Ketone reactivity (e.g., nucleophilic addition)
7-Azabicyclo[4.1.0]heptan-3-ol C₆H₁₁NO Nitrogen atom replacing oxygen in the ring Synthetic target for pharmaceutical intermediates Basic properties due to amine functionality

Biological Activity

7-Oxabicyclo[4.1.0]heptan-3-ol, specifically the 6-methyl-3-(1-methylethyl) derivative, is a bicyclic organic compound characterized by its unique structure that includes a seven-membered ring with an oxygen atom. Its molecular formula is C10H18O2, and it has a molar mass of 170.25 g/mol. This compound belongs to the class of oxabicyclic compounds, which are noted for their interesting chemical properties and potential applications in medicinal chemistry.

The distinct bicyclic structure combined with a hydroxyl functional group allows this compound to exhibit unique reactivity compared to other similar compounds. It is capable of undergoing various chemical transformations, making it versatile for synthetic applications.

Biological Activity Overview

Research into the biological activity of this compound suggests that it may possess several pharmacological effects, particularly antibacterial and antifungal properties. Preliminary studies indicate that this compound could serve as a candidate for further investigation in medicinal chemistry due to its potential therapeutic applications.

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)C10H16O2Contains a ketone instead of an alcohol group
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylateC8H12O3An ester derivative with different reactivity
Cyclohexane, 1,2-epoxyC6H10OFeatures an epoxide structure, differing reactivity

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli , although its potency is reported to be lower than standard antibiotics like rifampin and gentamicin .

Antifungal Activity

The compound has also been evaluated for antifungal properties, showing promising results against common fungal pathogens. The exact mechanisms by which it exerts these effects are still under investigation, but its structural features suggest potential interactions with biological targets involved in microbial metabolism .

The biological activity of this compound may be attributed to its ability to act as a substrate or inhibitor in enzymatic reactions, influencing various metabolic pathways within microorganisms . Understanding these interactions is crucial for evaluating its therapeutic uses.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodologies : Various synthetic routes have been optimized for high yield and purity, ensuring the effectiveness of the compound in biological assays.
  • Bioassay Results : In one study, the compound was tested against multiple bacterial strains using microdilution methods to determine its Minimum Inhibitory Concentration (MIC). Results indicated varying degrees of susceptibility among different strains .
  • Cytotoxicity Assessments : Additional research has explored the cytotoxic effects of this compound on human tumor cell lines, revealing moderate cytotoxicity that warrants further exploration for potential anticancer applications .

Q & A

Q. How can researchers resolve contradictions in data regarding the biological role of this compound found in plant extracts?

  • Methodological Answer :
  • Bioactivity Assays : Test for antimicrobial or anti-inflammatory activity, leveraging SAR data from carboxylic acid derivatives .
  • Phytochemical Profiling : Combine LC-MS/NMR with metabolomics to elucidate biosynthetic pathways and ecological roles .

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